TPSA and LogP Differentiation vs. 2-Methoxynicotinaldehyde and 4-Aminonicotinaldehyde
4-Amino-2-methoxynicotinaldehyde occupies a distinct intermediate physicochemical space not accessible with either mono-substituted analog. Its computed TPSA of 65.21 Ų is 67% higher than 2-methoxynicotinaldehyde (39 Ų) and 16% higher than 4-aminonicotinaldehyde (56 Ų) . The LogP of 0.48 is substantially lower than both 2-methoxynicotinaldehyde (LogP 1.33) and 4-aminonicotinaldehyde (LogP 1.05), indicating 6–7 fold greater predicted hydrophilicity relative to the former . This combination — higher polarity with balanced lipophilicity — situates the compound closer to the center of drug-like chemical space defined by Lipinski's Rule of Five and the Veber criteria, where TPSA < 140 Ų and LogP < 5 are desirable .
| Evidence Dimension | Computed TPSA and LogP (ACD/Labs Percepta Platform) |
|---|---|
| Target Compound Data | TPSA = 65.21 Ų; LogP = 0.48; HBA = 4; HBD = 1 |
| Comparator Or Baseline | 2-Methoxynicotinaldehyde: TPSA = 39 Ų, LogP = 1.33, HBA = 3, HBD = 0 | 4-Aminonicotinaldehyde: TPSA = 56 Ų, LogP = 1.05, HBA = 3, HBD = 2 |
| Quantified Difference | TPSA: +67% vs. 2-methoxy analog, +16% vs. 4-amino analog. LogP: −0.85 log units vs. 2-methoxy analog (≈7× more hydrophilic), −0.57 log units vs. 4-amino analog. |
| Conditions | Computed properties from ChemScene (target) and ChemSpider/ACD/Labs Percepta (comparators). Values are predicted, not experimentally determined. |
Why This Matters
Balanced TPSA and LogP values predict superior aqueous solubility and membrane permeability profiles compared to more lipophilic mono-substituted analogs, which is critical for medicinal chemistry programs prioritizing oral bioavailability or aqueous assay compatibility.
